2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring linked through an imine group
Preparation Methods
The synthesis of 2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide typically involves the reaction of 2-(4-methylpiperazin-1-yl)acetonitrile with pyridine-2-carbaldehyde under specific conditions. The reaction is mediated by copper(II) acetate (Cu(OAc)2) and involves benzimidazole as a directing group . The reaction conditions are carefully controlled to ensure the formation of the desired product in moderate to good yields.
Chemical Reactions Analysis
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide can be compared with other similar compounds, such as:
2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound features a similar piperazine ring but lacks the pyridine and imine groups.
5-(4-methylpiperazin-1-yl)pyridin-2-amine: This compound has a pyridine ring substituted with a piperazine ring, similar to the target compound.
The uniqueness of this compound lies in its specific structure, which combines a piperazine ring, a pyridine ring, and an imine group, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17-6-8-18(9-7-17)11-13(19)16-15-10-12-4-2-3-5-14-12/h2-5,10H,6-9,11H2,1H3,(H,16,19)/b15-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPKBGOXAYTMQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.